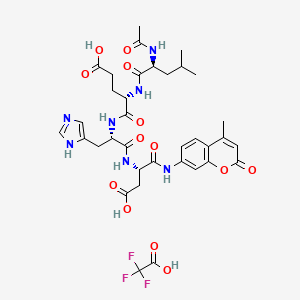
Ac-Leu-Glu-His-Asp-AMC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt (Ac-Leu-Glu-His-Asp-AMC) is a fluorogenic substrate specifically designed for Caspase 9, a cysteine protease that plays a crucial role in the apoptosis pathway. This compound is utilized to measure the activity of Caspase 9 by releasing a fluorescent molecule, 7-amino-4-methylcoumarin, upon cleavage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt primarily undergoes enzymatic cleavage reactions. Caspase 9 cleaves the peptide bond between Aspartic acid and 7-amino-4-methylcoumarin, releasing the fluorescent molecule.
Common Reagents and Conditions
Reagents: Caspase 9 enzyme, buffer solutions (e.g., phosphate-buffered saline).
Conditions: Optimal pH and temperature for Caspase 9 activity, typically around pH 7.4 and 37°C.
Major Products
The major product of the enzymatic reaction is free 7-amino-4-methylcoumarin, which exhibits fluorescence.
Aplicaciones Científicas De Investigación
N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt is widely used in scientific research, particularly in the fields of:
Chemistry: Studying enzyme kinetics and substrate specificity.
Biology: Investigating apoptosis pathways and the role of Caspase 9 in cell death.
Medicine: Developing assays for drug screening and evaluating potential Caspase 9 inhibitors.
Industry: Producing diagnostic kits for detecting apoptosis-related diseases.
Mecanismo De Acción
The compound functions as a substrate for Caspase 9. Upon recognition and binding by Caspase 9, the enzyme cleaves the peptide bond between Aspartic acid and 7-amino-4-methylcoumarin. This cleavage releases the fluorescent molecule, which can be quantified to measure Caspase 9 activity. The molecular target is the active site of Caspase 9, and the pathway involved is the intrinsic apoptosis pathway.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-Aspartic acid-Glutamic acid-Valine-Aspartic acid-7-amino-4-methylcoumarin: A substrate for Caspase 3.
N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin: A substrate for Caspase 8.
Uniqueness
N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt is unique due to its specificity for Caspase 9. This specificity allows for precise measurement of Caspase 9 activity without interference from other caspases, making it a valuable tool in apoptosis research.
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N7O11.C2HF3O2/c1-16(2)9-23(36-18(4)41)32(49)38-22(7-8-27(42)43)30(47)39-24(11-20-14-34-15-35-20)33(50)40-25(13-28(44)45)31(48)37-19-5-6-21-17(3)10-29(46)51-26(21)12-19;3-2(4,5)1(6)7/h5-6,10,12,14-16,22-25H,7-9,11,13H2,1-4H3,(H,34,35)(H,36,41)(H,37,48)(H,38,49)(H,39,47)(H,40,50)(H,42,43)(H,44,45);(H,6,7)/t22-,23-,24-,25-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZNIAKIZDCQSH-NATPOTRJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42F3N7O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














